LY 292728

描述

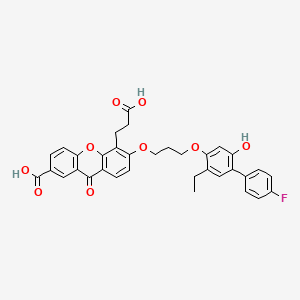

Structure

3D Structure

属性

CAS 编号 |

153034-77-6 |

|---|---|

分子式 |

C34H29FO9 |

分子量 |

600.6 g/mol |

IUPAC 名称 |

5-(2-carboxyethyl)-6-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9-oxoxanthene-2-carboxylic acid |

InChI |

InChI=1S/C34H29FO9/c1-2-19-16-25(20-4-7-22(35)8-5-20)27(36)18-30(19)43-15-3-14-42-28-12-9-24-32(39)26-17-21(34(40)41)6-11-29(26)44-33(24)23(28)10-13-31(37)38/h4-9,11-12,16-18,36H,2-3,10,13-15H2,1H3,(H,37,38)(H,40,41) |

InChI 键 |

DCTKEJXAVFAMFK-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=C(C=C1OCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O)O)C5=CC=C(C=C5)F |

外观 |

Solid powder |

其他CAS编号 |

153034-77-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LY 292728; LY292728; LY-292728. |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of LY292728: A P2X7 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY292728, also known as AK1780 and later as LY3857210, is a potent and selective antagonist of the P2X7 receptor (P2X7R). This receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade and has been identified as a promising therapeutic target for a range of conditions, particularly those involving neuroinflammation and chronic pain. Although its clinical development for pain was halted by Eli Lilly, citing a high internal bar for success, the preclinical data surrounding LY292728 and other P2X7R antagonists provide valuable insights into the therapeutic potential of modulating this pathway.[1] This technical guide delineates the core mechanism of action of LY292728, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Antagonism of the P2X7 Receptor

The primary mechanism of action of LY292728 is the blockade of the P2X7 receptor. Extracellular adenosine (B11128) triphosphate (ATP), often released in response to cellular stress or injury, acts as a danger signal by binding to and activating P2X7R on immune cells such as microglia and macrophages. This activation leads to the opening of a non-selective cation channel, resulting in K+ efflux and Ca2+ influx. The resulting low intracellular K+ concentration is a critical trigger for the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.

The assembled NLRP3 inflammasome subsequently activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, IL-1β and IL-18. These cytokines are then released from the cell and play a central role in orchestrating the inflammatory response. By antagonizing the P2X7R, LY292728 effectively inhibits this entire downstream signaling cascade, thereby reducing the production and release of key inflammatory mediators.[2]

Quantitative Data

The potency and selectivity of LY292728 (AK1780) have been characterized in preclinical studies. The following tables summarize the available quantitative data for its in vitro activity.

Table 1: In Vitro Potency of LY292728 (AK1780) on P2X7 Receptors

| Species | Assay | IC50 (nM) |

| Human | Calcium Influx | 19 |

| Rat | Calcium Influx | 8.4 |

Data sourced from a preclinical study on AK1780 (LY3857210).[2]

Table 2: Effect of LY292728 (AK1780) on IL-1β Secretion

| Cell Type | Species | Effect |

| Primary Microglial Cells | Rat | Suppression of IL-1β secretion |

Data sourced from a preclinical study on AK1780 (LY3857210).[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize P2X7R antagonists, the following diagrams are provided in the DOT language for Graphviz.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of P2X7R antagonists like LY292728.

In Vitro P2X7R Antagonist Potency Assay (Calcium Influx)

Objective: To determine the half-maximal inhibitory concentration (IC50) of LY292728 on human and rat P2X7 receptors.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable host cells are stably transfected to express either human or rat P2X7 receptors. Cells are maintained in appropriate culture medium supplemented with antibiotics to maintain selection pressure for receptor expression.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured until they reach a confluent monolayer.

-

Fluorescent Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: After dye loading and washing, various concentrations of LY292728 are added to the wells and pre-incubated for a defined period.

-

Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A P2X7R agonist, such as ATP or the more potent BzATP, is added to the wells to stimulate the receptor. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.

-

Data Analysis: The fluorescence response in the presence of different concentrations of LY292728 is normalized to the response with agonist alone (0% inhibition) and baseline (100% inhibition). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

IL-1β Release Assay from Primary Microglia

Objective: To assess the functional effect of LY292728 on the downstream signaling of P2X7R activation by measuring the inhibition of IL-1β release.

Methodology:

-

Primary Microglia Isolation: Primary microglial cells are isolated from the brains of neonatal rats. The brain tissue is dissociated, and microglia are separated from other cell types, often by differential adhesion or magnetic-activated cell sorting (MACS).

-

Cell Culture and Priming: The isolated microglia are cultured in a suitable medium. To induce the expression of pro-IL-1β (the "priming" step), the cells are treated with lipopolysaccharide (LPS) for several hours.

-

Inhibitor Treatment: After priming, the culture medium is replaced with fresh medium containing various concentrations of LY292728. The cells are incubated with the inhibitor for a specified period.

-

P2X7R Activation: The P2X7 receptor is then activated by adding a high concentration of ATP to the culture medium.

-

Supernatant Collection: After a defined incubation period with ATP, the cell culture supernatant is collected.

-

IL-1β Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The amount of IL-1β released in the presence of LY292728 is compared to the amount released in its absence to determine the extent of inhibition.

Preclinical Model of Visceral Pain

Objective: To evaluate the in vivo efficacy of LY292728 in a model of visceral pain. A common model is the colorectal distension (CRD) model in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are used.

-

Induction of Hypersensitivity (Optional): To model conditions like irritable bowel syndrome (IBS), visceral hypersensitivity can be induced, for example, by intracolonic administration of a mild irritant like 2,4,6-trinitrobenzenesulfonic acid (TNBS) several days before the experiment.

-

Surgical Preparation: A balloon catheter is inserted into the descending colon and rectum of the rat. The catheter is connected to a pressure transducer and a pump to control the distension volume and pressure. Electrodes may also be implanted in the abdominal muscles to record the visceromotor response (VMR) via electromyography (EMG).

-

Drug Administration: LY292728 is administered to the rats, typically orally (p.o.) via gavage, at various doses. A vehicle control group is also included.

-

Colorectal Distension and Measurement: After a suitable time for drug absorption, graded colorectal distension is performed by inflating the balloon to different pressures. The pain response is quantified by measuring the VMR (abdominal muscle contractions) or by observing behavioral pain responses.

-

Data Analysis: The VMR or behavioral scores at different distension pressures are compared between the LY292728-treated groups and the vehicle control group to assess the analgesic effect of the compound.

Conclusion

LY292728 is a selective P2X7 receptor antagonist that effectively blocks the ATP-induced activation of the NLRP3 inflammasome and subsequent release of the pro-inflammatory cytokine IL-1β. Preclinical data demonstrate its potency on both human and rat receptors. The experimental protocols detailed herein provide a framework for the in vitro and in vivo characterization of such compounds. While the clinical development of LY292728 for pain has been discontinued, the extensive preclinical research into its mechanism of action underscores the potential of P2X7R antagonism as a therapeutic strategy for inflammatory and pain-related disorders. Further investigation into this pathway may yet yield novel therapeutics for these challenging conditions.

References

The Potent LTB4 Receptor Antagonist LY292728: A Technical Overview of Binding Affinity and Signaling Pathways

For Immediate Release

This technical guide provides an in-depth analysis of LY292728, a potent antagonist of the Leukotriene B4 (LTB4) receptor. Designed for researchers, scientists, and professionals in drug development, this document details the compound's binding affinity, the experimental procedures for its characterization, and the intricate signaling pathways it modulates.

Core Data Summary: LTB4 Receptor Binding Affinity of LY292728

LY292728 demonstrates high-affinity binding to the LTB4 receptor, a key mediator in inflammatory responses. The inhibitory constant (Ki) serves as a crucial measure of this binding affinity, with lower values indicating stronger binding. Quantitative data for LY292728 are presented below, showcasing its potent antagonism in different biological systems.

| Parameter | Value | Biological System |

| Ki | 0.47 nM | Human Neutrophils |

| Ki | 0.04 nM | Guinea Pig Lung Membranes |

Experimental Protocols: Determination of LTB4 Receptor Binding Affinity

The binding affinity of LY292728 to the LTB4 receptor is typically determined through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor. While a specific protocol for LY292728 is not publicly available, the following is a representative methodology based on standard practices for LTB4 receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This method measures the ability of an unlabeled compound (the "competitor," in this case, LY292728) to displace a radiolabeled ligand from the LTB4 receptor.

1. Preparation of Cell Membranes:

-

Source: Human polymorphonuclear leukocytes (neutrophils) or guinea pig lung tissue are common sources for LTB4 receptor-rich membranes.

-

Homogenization: Tissues or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) to lyse the cells and release the membranes.

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the membrane fraction, which is then resuspended in a suitable assay buffer.

2. Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of a radiolabeled LTB4 analog (e.g., [³H]LTB4).

-

The isolated cell membranes.

-

A range of concentrations of the unlabeled competitor, LY292728.

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C or 25°C) for a specific duration to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (LY292728).

-

The IC50 value (the concentration of LY292728 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways Modulated by LTB4 Receptor Antagonism

Leukotriene B4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. LY292728, as an antagonist, blocks the binding of LTB4 to these receptors, thereby inhibiting the downstream signaling cascades that lead to inflammation.

BLT1 Receptor Signaling Pathway

The BLT1 receptor is primarily expressed on leukocytes and mediates chemotaxis, degranulation, and cytokine production. Its activation initiates a cascade of intracellular events.

LY292728: An In-Depth Selectivity Profile for Drug Development Professionals

An overview of the potent and selective leukotriene B4 receptor antagonist, LY292728, detailing its binding affinity, functional antagonism, and the methodologies used for its characterization.

Introduction

LY292728 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] LTB4 is a powerful lipid mediator involved in a variety of inflammatory responses. By blocking the LTB4 receptor, LY292728 presents a therapeutic potential for managing inflammatory diseases. This technical guide provides a comprehensive selectivity profile of LY292728, including its binding affinity and functional antagonism, alongside detailed experimental protocols for the assays used in its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Selectivity Profile

LY292728 demonstrates high affinity for the leukotriene B4 receptor, with variations in potency observed across different species. The selectivity of this compound is a critical aspect of its pharmacological profile, indicating a targeted mechanism of action with a potentially favorable safety profile.

Quantitative Data: Binding Affinity

The binding affinity of LY292728 to the LTB4 receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) serves as a measure of this affinity, with lower values indicating a stronger binding interaction.

| Species | Tissue/Cell Type | Ki (nM) |

| Human | Neutrophils | 0.47[1] |

| Guinea Pig | Lung Membranes | 0.04[1] |

Table 1: Binding Affinity of LY292728 for the Leukotriene B4 Receptor

Signaling Pathways and Functional Antagonism

The leukotriene B4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o and Gq pathways. Activation of these pathways by LTB4 leads to a cascade of intracellular events, including the mobilization of calcium and the activation of various protein kinases, ultimately resulting in a pro-inflammatory response.

LY292728 acts as an antagonist, blocking the binding of LTB4 to its receptor and thereby inhibiting these downstream signaling events. The functional antagonism of LY292728 is typically assessed through cellular assays that measure the inhibition of LTB4-induced responses, such as calcium mobilization.

Leukotriene B4 Receptor Signaling Pathway

References

In-Depth Technical Guide: LY292728

CAS Number: 153034-77-6

This technical guide provides a comprehensive overview of the leukotriene B4 (LTB4) receptor antagonist, LY292728, intended for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, quantitative data, and relevant experimental protocols.

Core Compound Information

LY292728 is a potent and selective antagonist of the high-affinity leukotriene B4 receptor (BLT1).[1] By blocking this receptor, LY292728 effectively inhibits the pro-inflammatory effects of LTB4, a key lipid mediator involved in various inflammatory diseases.

| Property | Value | Reference |

| CAS Number | 153034-77-6 | [1] |

| Molecular Target | Leukotriene B4 Receptor 1 (BLT1) | [1] |

| Mechanism of Action | Receptor Antagonist |

Quantitative Data

The following table summarizes the available quantitative data for LY292728, highlighting its high affinity for the BLT1 receptor in different species.

| Parameter | Species | Tissue/Cell Type | Value (nM) |

| Ki | Human | Neutrophils | 0.47 |

| Ki | Guinea Pig | Lung Membranes | 0.04 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor.

Signaling Pathway

LY292728 exerts its therapeutic effect by interrupting the LTB4 signaling cascade. LTB4, upon binding to its G protein-coupled receptor, BLT1, initiates a series of intracellular events that culminate in a pro-inflammatory response. This includes chemotaxis, degranulation of immune cells, and the production of inflammatory cytokines. By competitively binding to the BLT1 receptor, LY292728 prevents the downstream signaling triggered by LTB4.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the characterization of LTB4 receptor antagonists like LY292728.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a method to determine the binding affinity of a compound to the BLT1 receptor.

Objective: To determine the inhibition constant (Ki) of LY292728 for the BLT1 receptor.

Materials:

-

Cell membranes expressing the human BLT1 receptor.

-

[3H]-LTB4 (radioligand).

-

LY292728 (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of LY292728.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-LTB4 and varying concentrations of LY292728.

-

Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled LTB4).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of LY292728 by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of LY292728 that inhibits 50% of the specific binding of [3H]-LTB4) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Discovery and Development of LY292728: A Potent Leukotriene B4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY292728 is a highly potent and selective antagonist of the leukotriene B4 (LTB4) receptor, developed by Eli Lilly and Company. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of LY292728. It includes a detailed account of its synthesis, in vitro and in vivo activities, and the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development, with a particular focus on inflammatory and immunological disorders where the LTB4 pathway plays a crucial role.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It is a powerful chemoattractant and activator of neutrophils, and plays a significant role in the pathogenesis of a wide range of inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and asthma. LTB4 exerts its effects through binding to high-affinity G protein-coupled receptors, primarily the BLT1 receptor, on the surface of target cells. The development of potent and selective LTB4 receptor antagonists has therefore been a key strategy for the therapeutic intervention of these inflammatory conditions.

LY292728 emerged from a medicinal chemistry program at Eli Lilly and Company aimed at identifying novel xanthone-based LTB4 receptor antagonists. This technical guide details the discovery and development of LY292728, from its chemical synthesis to its pharmacological profiling.

Discovery and Synthesis

The discovery of LY292728 was the culmination of structure-activity relationship (SAR) studies on a series of biphenylyl-substituted xanthones. The core xanthone (B1684191) scaffold was identified as a promising template for LTB4 receptor antagonism.

Synthetic Pathway

The synthesis of LY292728 involves a multi-step process, the key features of which are outlined below. The general synthetic scheme for related xanthone dicarboxylic acids involved two primary routes to construct the xanthone nucleus with the desired regiochemistry of the carboxylic acid pharmacophores.

Experimental Protocol: General Synthesis of the Xanthone Core

A common method for the synthesis of the xanthone scaffold is the Ullmann condensation of a substituted phenol (B47542) with a 2-chlorobenzoic acid derivative, followed by cyclization of the resulting diaryl ether.

-

Ullmann Condensation: A mixture of an appropriately substituted phenol, a 2-chlorobenzoic acid ester, potassium carbonate, and a catalytic amount of copper powder in a high-boiling solvent such as dimethylformamide (DMF) is heated at reflux for several hours.

-

Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Cyclization: The purified diaryl ether is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at an elevated temperature to effect intramolecular Friedel-Crafts acylation and form the xanthone ring system.

-

Purification: The reaction mixture is cooled and poured onto ice. The precipitated solid is collected by filtration, washed with water, and dried. The crude xanthone is then purified by recrystallization or column chromatography.

Note: The specific starting materials and reaction conditions would be optimized for the synthesis of LY292728 and its analogs.

Mechanism of Action and Signaling Pathway

LY292728 functions as a competitive antagonist at the LTB4 receptor (BLT1). By binding to the receptor, it prevents the binding of the endogenous ligand LTB4, thereby inhibiting downstream signaling events that lead to neutrophil activation and chemotaxis.

Pharmacological Characterization

The pharmacological activity of LY292728 was extensively evaluated through a series of in vitro and in vivo assays.

In Vitro Activity

Table 1: In Vitro Potency of LY292728

| Assay | Species | Preparation | Endpoint | Potency (Ki/IC50) |

| LTB4 Receptor Binding | Human | Neutrophils | Ki | 0.47 nM |

| LTB4 Receptor Binding | Guinea Pig | Lung Membranes | Ki | 0.04 nM |

| LTB4-induced Chemiluminescence | Human | Neutrophils | IC50 | Data not available |

| LTB4-induced Aggregation | Human | Neutrophils | IC50 | Data not available |

| LTB4-induced Chemotaxis | Human | Neutrophils | IC50 | Data not available |

Experimental Protocols: In Vitro Assays

-

LTB4 Receptor Binding Assay (Human Neutrophils):

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Membrane Preparation: A crude membrane fraction is prepared by hypotonic lysis and differential centrifugation of the isolated neutrophils.

-

Binding Assay: Membranes are incubated with [³H]LTB4 in the presence of varying concentrations of LY292728 in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

LTB4-induced Neutrophil Chemiluminescence Assay:

-

Neutrophil Preparation: Isolated human neutrophils are resuspended in a buffer containing luminol.

-

Assay Procedure: The neutrophil suspension is pre-incubated with varying concentrations of LY292728 or vehicle.

-

Stimulation: LTB4 is added to the wells to stimulate the neutrophils.

-

Measurement: The light emission (chemiluminescence) is measured over time using a luminometer.

-

Data Analysis: The IC50 value is determined from the concentration-response curve.

-

-

LTB4-induced Neutrophil Aggregation Assay:

-

Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer.

-

Assay Procedure: The neutrophil suspension is placed in an aggregometer cuvette and pre-incubated with varying concentrations of LY292728 or vehicle.

-

Stimulation: LTB4 is added to induce aggregation.

-

Measurement: The change in light transmission, which is proportional to the degree of aggregation, is recorded over time.

-

Data Analysis: The IC50 value is calculated from the inhibition of the maximal aggregation response.

-

-

LTB4-induced Neutrophil Chemotaxis Assay:

-

Assay Setup: A Boyden chamber or a similar chemotaxis system is used, with a microporous membrane separating the upper and lower chambers.

-

Procedure: Isolated human neutrophils, pre-incubated with LY292728 or vehicle, are placed in the upper chamber. The lower chamber contains LTB4 as the chemoattractant.

-

Incubation: The chamber is incubated to allow neutrophil migration through the membrane.

-

Quantification: The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy after staining.

-

Data Analysis: The IC50 value is determined from the concentration-dependent inhibition of chemotaxis.

-

Development Workflow

The development of LY292728 followed a structured workflow from initial concept to a lead candidate.

Conclusion

LY292728 is a potent and selective LTB4 receptor antagonist that emerged from a focused drug discovery program. Its high in vitro potency translates to significant activity in cellular models of neutrophil function. The detailed synthetic and pharmacological data presented in this guide underscore the successful application of medicinal chemistry principles in the development of a promising therapeutic candidate for inflammatory diseases. Further preclinical and clinical investigations would be necessary to fully elucidate the therapeutic potential of LY292728.

The Role of Leukotriene B4 Receptors in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent, lipid-derived inflammatory mediator synthesized from arachidonic acid by the sequential action of phospholipase A2, 5-lipoxygenase (5-LO), and leukotriene A4 (LTA4) hydrolase.[1] As a powerful chemoattractant and activator for various immune cells, LTB4 plays a critical role in the initiation and amplification of inflammatory responses.[2][3] Its effects are mediated through two distinct G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[4][5] Elevated levels of LTB4 are associated with numerous inflammatory diseases, including rheumatoid arthritis, asthma, psoriasis, and inflammatory bowel disease, making its receptors attractive targets for therapeutic intervention.[1][6][7] This guide provides an in-depth overview of the characteristics, signaling pathways, and pathophysiological roles of BLT1 and BLT2, summarizes quantitative data, details key experimental protocols, and explores the landscape of drug development targeting this axis.

Characteristics of LTB4 Receptors: BLT1 vs. BLT2

BLT1 and BLT2 are distinct in their ligand affinity, expression patterns, and pharmacological profiles, suggesting unique physiological and pathological roles.[4][5][8] BLT1 is considered the primary receptor for mediating the classical pro-inflammatory actions of LTB4, while BLT2 has a more complex, context-dependent function.[7][9]

Table 1: Comparison of BLT1 and BLT2 Receptor Characteristics

| Feature | BLT1 Receptor | BLT2 Receptor |

|---|---|---|

| Ligand Affinity (Kd for LTB4) | High affinity (~0.1-2 nM)[10] | Low affinity (~20 nM)[10] |

| Ligand Specificity | Specific for LTB4[4] | Binds LTB4 and other eicosanoids, such as 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT)[6][11][12] |

| Primary Expression | Predominantly on leukocytes (neutrophils, eosinophils, monocytes/macrophages, T cells, dendritic cells)[4][9][13][14] | Ubiquitously expressed, including epithelial cells and lymphoid organs[4][8][9] |

| Primary Inflammatory Role | Pro-inflammatory: mediates leukocyte chemotaxis, activation, and infiltration in various inflammatory diseases[3][6][13] | Dual role: Pro-inflammatory in some contexts (e.g., arthritis)[12], but protective and anti-inflammatory in others by enhancing epithelial barrier function (e.g., colitis, skin)[11][15][16][17] |

| G-Protein Coupling | Primarily Gαi[18] | Gαi and other G-proteins[19] |

LTB4 Receptor Signaling Pathways

Upon ligand binding, BLT1 and BLT2 activate intracellular signaling cascades that orchestrate a range of cellular responses crucial to the inflammatory process, such as chemotaxis, degranulation, and cytokine production.[9][20]

BLT1 Signaling

Activation of the high-affinity BLT1 receptor, primarily on leukocytes, triggers potent pro-inflammatory signaling. The binding of LTB4 to BLT1 induces a conformational change, leading to the activation of associated Gαi proteins.[18] This initiates downstream pathways including the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a critical step for cellular activation.[9][20] Concurrently, these pathways activate mitogen-activated protein kinase (MAPK) cascades and the NF-κB transcription factor, culminating in gene expression changes that promote inflammation.[9]

BLT2 Signaling

BLT2 signaling is more varied due to its broader ligand specificity and ubiquitous expression. While it can be activated by LTB4 at higher concentrations, it also responds to other lipid mediators like 12-HHT.[6][12] BLT2 couples to multiple G-proteins, including pertussis toxin-insensitive G-proteins, to activate PLC-mediated calcium mobilization, MAPK pathways (ERK, JNK), and the NF-κB pathway.[19] A key function of BLT2, particularly in epithelial cells, is the enhancement of barrier integrity. This is achieved through pathways that lead to actin polymerization and the upregulation of tight junction proteins, such as claudin-4, via a Gαi and p38 MAPK-dependent mechanism.[11][21]

Role in Inflammatory Pathophysiology and Therapeutic Targeting

The LTB4-BLT axis is implicated in a wide array of inflammatory conditions. Consequently, modulating this pathway with receptor antagonists or agonists represents a significant area of drug development.[1][6][22]

Pro-inflammatory Role of BLT1

BLT1 is a key driver of inflammation across numerous diseases by mediating the recruitment of leukocytes.[3]

-

Neutrophil Chemotaxis: The LTB4-BLT1 axis is a primary signal for neutrophil recruitment to sites of injury or infection.[10][23] In response to primary chemoattractants, neutrophils themselves release LTB4, which acts in an autocrine and paracrine fashion via BLT1 to amplify the chemotactic signal and sustain directional migration.[23][24]

-

Inflammatory Pain: In models of post-incisional pain, LTB4 levels peak early after tissue injury.[13][25] BLT1 signaling is critical for the subsequent infiltration of inflammatory monocytes and the production of pro-inflammatory cytokines like IL-1β and TNF-α, which sensitize nociceptors and exacerbate pain.[13][25][26]

-

Arthritis: High levels of LTB4 are found in the synovial fluid of patients with rheumatoid arthritis (RA).[2] Animal models have demonstrated that BLT1 deficiency or treatment with BLT1 antagonists reduces the severity of inflammatory arthritis.[2][4][12]

-

Asthma & Allergy: The LTB4/BLT1 axis contributes to allergic airway inflammation by attracting effector T cells and eosinophils into the lungs.[6]

The Dichotomous Role of BLT2

The function of BLT2 in inflammation is less straightforward, with evidence for both pro- and anti-inflammatory roles.

-

Protective Roles: BLT2 has a demonstrated protective function in maintaining epithelial integrity. In murine models of DSS-induced colitis, BLT2-deficient mice show increased disease severity, while BLT2 activation enhances intestinal barrier function.[15][16][17] Similarly, BLT2 enhances skin barrier function by upregulating tight junction proteins.[11][21] This suggests that BLT2 agonists could be therapeutic for diseases characterized by epithelial barrier disruption.[6]

-

Pro-inflammatory Roles: In contrast, in a mouse model of autoantibody-induced inflammatory arthritis, BLT2-deficient mice showed reduced disease severity, suggesting a pro-inflammatory role in this specific context.[12]

Therapeutic Development and Clinical Trials

The clear pro-inflammatory role of LTB4 has led to the development of numerous BLT receptor antagonists.[1][22] However, clinical success has been limited, highlighting the complexity of targeting this pathway.[22]

Table 2: Summary of Key Findings from Animal Models

| Model | Receptor Targeted | Key Finding | Quantitative Result |

|---|---|---|---|

| Post-Incisional Pain (Mouse) [13][25] | BLT1 (Knockout) | Attenuated mechanical pain hypersensitivity and reduced monocyte infiltration. | Mechanical hypersensitivity significantly reduced at 2, 3, and 4 days post-incision. IL-1β and TNF-α levels were significantly lower in BLT1KO mice 1 day post-incision. |

| Inflammatory Arthritis (Mouse) [12] | BLT2 (Knockout) | Reduced incidence and severity of autoantibody-induced arthritis. | BLT2-/- mice showed significantly reduced clinical scores and protection from bone/cartilage loss compared to wild-type. |

| DSS-Induced Colitis (Mouse) [16] | BLT2 (Knockout) | Increased sensitivity to DSS, with more severe body weight loss and inflammation. | BLT2-/- mice exhibited significantly higher expression of IFN-γ, IL-1β, and IL-6 in the colon compared to wild-type mice. |

Table 3: Overview of Clinical Trials of BLT Receptor Antagonists

| Compound | Target Disease | Phase | Key Outcome |

|---|---|---|---|

| BIIL 284 | Rheumatoid Arthritis (RA)[2][27] | Phase 2 | No statistically significant difference in ACR20 response rates between treatment groups and placebo. The drug produced only modest improvements in disease activity. |

| BIIL 284 | Cystic Fibrosis (CF)[28][29] | Phase 2 | Trial terminated early. A significant increase in pulmonary-related serious adverse events (SAEs) was observed in adults receiving the drug (36.1% vs. 21.2% in placebo). |

The disappointing results from clinical trials, such as with BIIL 284, suggest that either LTB4 is not a major driver in the chronic stages of these specific diseases, or that potent suppression of inflammation can be detrimental in patients with chronic infections.[27][28][29] This underscores the need for better patient stratification and understanding of the specific inflammatory milieu being targeted.

Key Experimental Protocols

Studying the LTB4-BLT axis requires specific in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the ability of LTB4 to induce a rapid increase in cytosolic free calcium in target cells, a hallmark of GPCR activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon ligand-induced release of Ca2+ from intracellular stores, the dye binds to calcium and its fluorescence intensity increases. This change is measured over time using a fluorometric plate reader or flow cytometry.[30][31]

Detailed Protocol (for Human PBMCs):

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood. Culture cells with M-CSF (25 ng/ml) for 8 days to differentiate precursors.[31]

-

Dye Loading: Resuspend cells in a buffer (e.g., PBS + 1.5 mM calcium). Load cells with 3 µM Fluo-4 AM dye for a specified time (e.g., 30-60 minutes) at 37°C.[31]

-

Inhibitor Pre-treatment (Optional): To probe signaling pathways, pre-incubate cells with specific inhibitors for 15-30 minutes before stimulation.[31]

-

PLC inhibitor: U73122 (1 µM)

-

Membrane Ca2+ channel inhibitor: 2-APB (100 µM)

-

PI3K inhibitor: Wortmannin (1 µM)

-

BLT1/BLT2 antagonists: U-75302 (100 nM) / LY255283 (100 nM)

-

-

Stimulation and Measurement: Place cells in a real-time fluorescence reader. Establish a baseline fluorescence reading. Acutely add the stimulus (e.g., 10 nM LTB4) and record the fluorescence intensity over time (e.g., every second for 2-5 minutes).[31]

-

Data Analysis: Quantify the response by measuring the peak fluorescence intensity relative to the baseline.

In Vivo Model: Post-Incisional Pain

This model mimics postoperative pain and is used to assess the role of inflammatory mediators and potential analgesics.[25][26]

Principle: A surgical incision is made on the plantar surface of a mouse's hind paw, inducing a local inflammatory response and pain hypersensitivity. The effect of genetic deletion (e.g., BLT1 knockout) or pharmacological intervention on pain behavior and local inflammation is then quantified.[25][26]

Detailed Protocol:

-

Animals: Use wild-type and BLT1-knockout (BLT1KO) mice on a C57BL/6 background.[26]

-

Plantar Incision: Anesthetize the mouse (e.g., with isoflurane). Make a 5-mm longitudinal incision through the skin and fascia of the plantar aspect of the right hind paw. The underlying plantaris muscle is incised, keeping its origin and insertion intact. Suture the skin.[26]

-

Behavioral Testing (Mechanical Hypersensitivity):

-

At baseline and various time points post-incision (e.g., 2, 3, 4 days), assess mechanical sensitivity using the von Frey test.[25]

-

Place the mouse in a chamber with a mesh floor. Apply calibrated von Frey filaments of increasing force to the plantar surface near the incision.

-

The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response. A lower threshold indicates hypersensitivity.

-

-

Tissue Analysis:

-

At selected time points (e.g., 1, 3 days post-incision), euthanize mice and harvest the incised paw tissue.[25]

-

Flow Cytometry: Digest the tissue to create a single-cell suspension. Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, Ly6G for neutrophils; CD45, CD11b, Ly6C for inflammatory monocytes) to quantify local infiltration.[25]

-

Cytokine Measurement: Homogenize the tissue to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA or quantitative PCR.[13][25]

-

Conclusion and Future Directions

The LTB4 receptors, BLT1 and BLT2, are central players in the complex network of inflammatory signaling. BLT1 is a well-validated, potent driver of leukocyte-mediated inflammation, making it a logical, albeit challenging, therapeutic target. The dual pro- and anti-inflammatory roles of BLT2 highlight the context-dependent nature of lipid mediator signaling and open new therapeutic avenues, such as the development of BLT2 agonists to enhance epithelial barrier function in diseases like IBD.

Future research should focus on several key areas:

-

Structural Biology: A deeper understanding of the structural basis for ligand binding and receptor activation can aid in the design of more specific and effective modulators.[18]

-

Disease-Specific Roles: Elucidating the precise contribution of the LTB4-BLT axis in different stages of various human diseases is crucial for successful therapeutic translation.

-

Biomarker Development: Identifying biomarkers that indicate a high-LTB4 state in patients could allow for better selection of individuals who are most likely to respond to BLT-targeted therapies.

-

BLT2 Agonism: Further exploration of the therapeutic potential of BLT2 agonists for barrier-disrupted skin and intestinal diseases is warranted.[6][11]

By addressing these questions, the scientific and drug development communities can better harness the therapeutic potential of modulating the LTB4 receptor system to treat a wide range of inflammatory disorders.

References

- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The leukotriene B4 receptor BLT2 protects barrier function via actin polymerization with phosphorylation of myosin phosphatase target subunit 1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nonredundant roles for leukotriene B4 receptors BLT1 and BLT2 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 14. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protective role of the leukotriene B4 receptor BLT2 in murine inflammatory colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural basis of leukotriene B4 receptor 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 20. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. Recent advances in clinical development of leukotriene B4 pathway drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.biologists.com [journals.biologists.com]

- 24. The LTB4-BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CXCR1/CXCR2 Antagonism in Regulating Neutrophil Chemotaxis: A Technical Guide

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response.[1][2][3] It is essential for the recruitment of these phagocytic cells to sites of inflammation and infection.[2][3] However, dysregulated neutrophil accumulation can contribute to tissue damage in various inflammatory diseases.[4][5][6] The C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) are key mediators of neutrophil migration, primarily activated by chemokines such as interleukin-8 (CXCL8).[6][7][8] Consequently, the development of antagonists for these receptors represents a promising therapeutic strategy for controlling neutrophil-mediated inflammation.[4][7]

Quantitative Data on CXCR1/CXCR2 Antagonists

The following tables summarize the in vitro and in vivo effects of various CXCR1 and/or CXCR2 antagonists on neutrophil chemotaxis. This data is crucial for comparing the potency and efficacy of different compounds.

Table 1: In Vitro Inhibition of Neutrophil Chemotaxis

| Compound | Target(s) | Chemoattractant | Assay Type | Cell Type | IC50 / % Inhibition | Source |

| SCH 527123 | CXCR1/CXCR2 | IL-8 | Chemotaxis Assay | Human Peripheral Blood Neutrophils | Reduced migration (p < 0.05) | [5] |

| SB 225002 | CXCR2 | IL-8, GROα | Chemotaxis Assay | Human and Rabbit Neutrophils | IC50 = 22 nM (for binding) | [7][8] |

| SB 455821 | CXCR2 | MIP-2 | Migration Assay | Mouse Bone Marrow Neutrophils | IC50 ~ 20 nM | [4] |

| SB656933 | CXCR2 | Macrophage-conditioned media | Chemotaxis Assay | Human Neutrophils | Concentration-dependent inhibition | [6] |

| Sch527123 | CXCR1/CXCR2 | Macrophage-conditioned media | Chemotaxis Assay | Human Neutrophils | Concentration-dependent inhibition (greater than SB656933) | [6] |

Table 2: In Vivo Effects of CXCR2 Antagonists on Neutrophil Migration

| Compound | Model | Stimulus | Effect | Source |

| SB 225002 | Rabbit | IL-8 | Selectively blocked neutrophil margination | [7][8] |

| SB 225002 | Mouse | LPS | Markedly attenuated neutrophil infiltration into the brain | [9] |

| SB 455821 | Mouse | MIP-2 (intraperitoneal) | Reduced neutrophil numbers in peritoneal lavage to control levels | [4] |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of a compound's effect on neutrophil chemotaxis. Below are protocols for commonly used in vitro assays.

Transwell Chemotaxis Assay

This is a widely used method to quantify the directed migration of neutrophils.[10]

Materials:

-

Transwell inserts (e.g., 3 µm pore size polycarbonate membrane)

-

24-well plates

-

Chemoattractant (e.g., CXCL8)

-

Test compound (CXCR1/CXCR2 antagonist)

-

Isolated human peripheral blood neutrophils

-

Culture medium (e.g., DMEM)

-

Fixative (e.g., methanol)

-

Staining solution (e.g., Giemsa or equivalent)

-

Microscope

Protocol:

-

Isolate human peripheral blood neutrophils using a standard density gradient centrifugation method. Resuspend the cells in culture medium at a concentration of 2.5×10^5 cells/mL.[11]

-

Pre-incubate the neutrophil suspension with the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add the chemoattractant solution to the lower chamber of the 24-well plate.[10]

-

Place the Transwell insert into the well, creating an upper and lower chamber separated by the membrane.[10]

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell insert.[10]

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration that allows for migration (e.g., 30-90 minutes).[10]

-

After incubation, remove the inserts and carefully wipe the non-migrated cells from the top surface of the membrane.

-

Fix the membrane with methanol (B129727) for 30 minutes and then stain with a suitable staining solution.[11]

-

Mount the membrane on a microscope slide.

-

Quantify the number of migrated cells by counting the cells on the underside of the membrane in several high-power fields using a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer.[10]

Microfluidic Chemotaxis Assay

This method allows for the visualization and quantification of neutrophil migration in a more physiologically relevant, gradient-based environment.[12][13]

Materials:

-

Polydimethylsiloxane (PDMS)-based microfluidic device

-

Whole blood or isolated neutrophils

-

Chemoattractant

-

Test compound

-

Microscope with time-lapse imaging capabilities

Protocol:

-

Fabricate the PDMS microfluidic device as per the design specifications, which typically include a cell loading chamber, a chemoattractant channel, and a migration channel.[13]

-

Prime the device with a suitable buffer.

-

Load the chemoattractant into the designated channel to establish a stable gradient.

-

Introduce the whole blood sample (pre-treated with the test compound or vehicle) or isolated neutrophils into the cell loading chamber.[12][13]

-

Mount the device on a microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Acquire time-lapse images of the migration channel to track the movement of individual neutrophils.

-

Analyze the images using appropriate software to quantify parameters such as chemotactic index, velocity, and directionality of cell migration.

Signaling Pathways and Experimental Workflow

Understanding the underlying molecular mechanisms is crucial for interpreting experimental data.

CXCR1/CXCR2 Signaling Pathway in Neutrophil Chemotaxis

Activation of CXCR1 and CXCR2 by chemokines like CXCL8 triggers a cascade of intracellular signaling events that ultimately lead to cytoskeletal rearrangements and directed cell movement.[14] Key signaling molecules include G proteins, phosphatidylinositol 3-kinase (PI3K), and Rho family GTPases.[14][15][16]

Caption: CXCR1/CXCR2 signaling cascade in neutrophil chemotaxis.

Experimental Workflow for Assessing Antagonist Efficacy

A logical workflow is essential for the systematic evaluation of a potential inhibitor of neutrophil chemotaxis.

References

- 1. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]

- 2. Analysis of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A synthetic, non-peptide CXCR2 antagonist blocks MIP-2-induced neutrophil migration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of a CXCR1/CXCR2 antagonist on neutrophil migration in mild atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutrophil chemotaxis caused by chronic obstructive pulmonary disease alveolar macrophages: the role of CXCL8 and the receptors CXCR1/CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CXCR2 antagonist attenuates neutrophil transmigration into brain in a murine model of LPS induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. The Signaling Mechanisms Underlying Cell Polarity and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Key role of proline-rich tyrosine kinase 2 in interleukin-8 (CXCL8/IL-8)-mediated human neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C1q-mediated chemotaxis by human neutrophils: involvement of gClqR and G-protein signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

LY292728: A Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY292728 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] LTB4 is a powerful lipid mediator derived from arachidonic acid and plays a crucial role in inflammatory responses by attracting and activating leukocytes, particularly neutrophils. By blocking the LTB4 receptor, LY292728 holds therapeutic potential for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the reported in vitro and a discussion of the anticipated in vivo effects of LY292728, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

LY292728 exerts its effects by competitively binding to the high-affinity LTB4 receptor, BLT1. This binding prevents the natural ligand, LTB4, from activating the receptor and initiating downstream inflammatory signaling cascades.

In Vitro Effects of LY292728

The primary in vitro effect of LY292728 is the blockade of LTB4-induced cellular responses. This has been demonstrated through various assays that measure receptor binding and functional inhibition of leukocyte activation.

Quantitative In Vitro Data

| Parameter | Species/Cell Type | Value | Reference |

| Ki | Human Neutrophils | 0.47 nM | [1] |

| Ki | Guinea Pig Lung Membranes | 0.04 nM | [1] |

Table 1: In Vitro Binding Affinity of LY292728

Signaling Pathway

The binding of LTB4 to its G protein-coupled receptor (GPCR), BLT1, triggers a cascade of intracellular events. LY292728, as an antagonist, blocks this pathway at the initial receptor binding step.

Caption: LTB4 Signaling Pathway and the inhibitory action of LY292728.

Experimental Protocols

In Vitro Assays

1. LTB4 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of LY292728 for the LTB4 receptor.

-

Materials:

-

Isolated human neutrophils or guinea pig lung membranes.

-

Radiolabeled LTB4 (e.g., [³H]LTB4).

-

LY292728 at various concentrations.

-

Binding buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare a suspension of human neutrophils or a membrane preparation from guinea pig lungs.

-

In a multi-well plate, incubate the cell suspension or membrane preparation with a fixed concentration of radiolabeled LTB4 and varying concentrations of LY292728.

-

Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled LTB4 (non-specific binding).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold binding buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of LY292728 (the concentration that inhibits 50% of specific [³H]LTB4 binding) from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. Neutrophil Chemotaxis Assay

-

Objective: To assess the ability of LY292728 to inhibit LTB4-induced neutrophil migration.

-

Materials:

-

Isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

-

LTB4 as the chemoattractant.

-

LY292728 at various concentrations.

-

Culture medium (e.g., RPMI 1640 with BSA).

-

Microscope.

-

-

Protocol:

-

Isolate human neutrophils from fresh peripheral blood.

-

Place LTB4 in the lower wells of the chemotaxis chamber.

-

Pre-incubate the isolated neutrophils with various concentrations of LY292728 or vehicle control.

-

Place the pre-incubated neutrophil suspension in the upper wells of the chamber, separated from the lower wells by the microporous membrane.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 60-90 minutes).

-

After incubation, remove the membrane and fix and stain it to visualize the migrated cells.

-

Count the number of neutrophils that have migrated through the membrane to the lower side using a microscope.

-

Quantify the inhibition of chemotaxis by comparing the number of migrated cells in the presence of LY292728 to the vehicle control.

-

In Vivo Models

1. Arachidonic Acid-Induced Ear Edema in Mice

-

Objective: To evaluate the anti-inflammatory effect of LY292728 on acute, topically induced inflammation.

-

Protocol:

-

Administer LY292728 (orally or intraperitoneally) to mice at various doses.

-

After a specified pre-treatment time, topically apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle as a control.

-

Measure the thickness of both ears at various time points after the arachidonic acid application using a digital caliper.

-

The difference in ear thickness between the arachidonic acid-treated and vehicle-treated ears is calculated as the edema response.

-

The percentage inhibition of edema by LY292728 is determined by comparing the edema response in treated animals to that in vehicle-treated control animals.

-

2. Carrageenan-Induced Paw Edema in Rats

-

Objective: To assess the effect of LY292728 on acute, localized inflammation and edema.

-

Protocol:

-

Administer LY292728 (orally or intraperitoneally) to rats at various doses.

-

After a defined pre-treatment period, inject a solution of carrageenan into the sub-plantar region of one hind paw. The contralateral paw is injected with saline as a control.

-

Measure the volume of both paws at multiple time points after the carrageenan injection using a plethysmometer.

-

The increase in paw volume in the carrageenan-injected paw compared to the saline-injected paw represents the inflammatory edema.

-

Calculate the percentage inhibition of paw edema by LY292728 by comparing the results from treated and vehicle-treated groups.

-

3. Zymosan-Induced Peritonitis in Mice

-

Objective: To evaluate the effect of LY292728 on leukocyte infiltration into the peritoneal cavity in response to an inflammatory stimulus.

-

Protocol:

-

Administer LY292728 or vehicle to mice.

-

Inject a suspension of zymosan intraperitoneally to induce peritonitis.

-

At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with sterile saline or PBS.

-

Collect the peritoneal fluid and determine the total number of leukocytes using a hemocytometer.

-

Perform a differential cell count (e.g., neutrophils, macrophages) on cytospin preparations of the lavage fluid after staining.

-

The inhibitory effect of LY292728 is determined by the reduction in the number of infiltrating leukocytes, particularly neutrophils, compared to the vehicle-treated group.

-

Conclusion

LY292728 is a highly potent LTB4 receptor antagonist with strong in vitro activity, as evidenced by its low nanomolar binding affinities. Its mechanism of action through the blockade of the BLT1 receptor and subsequent inhibition of pro-inflammatory signaling pathways makes it a compelling candidate for the treatment of inflammatory conditions. While specific in vivo efficacy data for LY292728 is not widely published, the established animal models described provide a clear framework for its preclinical evaluation. Further research into the in vivo pharmacokinetics, pharmacodynamics, and efficacy of LY292728 in these models would be crucial for its potential clinical development.

References

Target Validation of LY294002: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Inhibition of Phosphoinositide 3-Kinase (PI3K)

This technical guide provides a comprehensive overview of the target validation studies for LY294002, a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks). LY294002 has been a critical tool in elucidating the cellular functions of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

Introduction to LY294002

LY294002 is a synthetic, cell-permeable morpholino-containing chromone (B188151) derivative that acts as a competitive inhibitor at the ATP-binding site of PI3Ks.[3][4] Unlike the irreversible inhibitor wortmannin, LY294002's reversible nature and stability in solution have made it a widely used research tool.[1] Its primary targets are the class I PI3Ks (α, β, δ), which are key components of a signaling cascade frequently dysregulated in diseases such as cancer.[1][5][6] Understanding the target engagement and cellular effects of LY294002 is crucial for interpreting experimental results and for the development of more selective PI3K inhibitors.

Mechanism of Action and Signaling Pathway

LY294002 exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a critical second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The inhibition of PI3K by LY294002 leads to a cascade of downstream effects, primarily through the suppression of the PI3K/Akt/mTOR pathway. This results in the reduced phosphorylation and activation of numerous downstream effectors that are critical for cell survival, proliferation, and growth. Key cellular outcomes of LY294002 treatment include the induction of apoptosis and cell cycle arrest, typically at the G1 phase.[5][7]

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of LY294002.

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of LY294002 have been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the inhibitor's efficacy. While potent against class I PI3Ks, LY294002 also exhibits activity against other related and unrelated kinases, which is an important consideration for experimental design and data interpretation.[5][8][9]

| Target Kinase | IC50 Value (µM) | Reference |

| PI3Kα (p110α) | 0.50 | [1][5][6] |

| PI3Kβ (p110β) | 0.97 | [1][5][6] |

| PI3Kδ (p110δ) | 0.57 | [1][5][6] |

| DNA-PK | 1.4 | [6][9] |

| mTOR | 2.5 | [5][9] |

| Casein Kinase 2 (CK2) | 0.098 | [5][6][9] |

Table 1: IC50 values of LY294002 against various target kinases. Data compiled from multiple sources.

Detailed Experimental Protocols

Validating the target engagement and cellular effects of LY294002 requires robust and well-defined experimental protocols. Below are methodologies for key assays used in these validation studies.

In Vitro Radiometric PI3K Kinase Assay

This assay directly measures the enzymatic activity of purified PI3K and its inhibition by LY294002. It quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to the lipid substrate, PIP2.

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a microfuge tube or 96-well plate containing purified, recombinant PI3K enzyme in a kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of LY294002 (or vehicle control, e.g., DMSO) to the reaction mixture.

-

Substrate Addition: Add the lipid substrate (e.g., PIP2) and radiolabeled [γ-³²P]ATP (typically at a concentration of 1 µM) to initiate the kinase reaction.[6][8]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature (approximately 24°C).[6][8]

-

Reaction Termination: Stop the reaction by adding a termination solution, such as PBS or an acidic solution.[6][8]

-

Quantification: Separate the radiolabeled product (PIP3) from the unreacted [γ-³²P]ATP using techniques like thin-layer chromatography (TLC) or affinity capture. Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the LY294002 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][8]

Figure 2: Workflow for an in vitro radiometric PI3K kinase assay.

Western Blot Analysis of Akt Phosphorylation

This immunoassay is used to assess the inhibition of the PI3K pathway within a cellular context by measuring the phosphorylation status of its key downstream effector, Akt. A reduction in phosphorylated Akt (p-Akt) at serine 473 (Ser473) or threonine 308 (Thr308) indicates successful target engagement by LY294002.

Protocol:

-

Cell Culture and Treatment: Seed cells in culture plates and grow to the desired confluency. Treat the cells with various concentrations of LY294002 or a vehicle control for a specified time. If the pathway is not basally active, stimulate the cells with a growth factor to activate PI3K signaling prior to lysis.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[4]

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Denature the protein samples by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.[4]

-

Gel Electrophoresis: Separate the denatured proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or nonfat milk in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C with gentle agitation.[8]

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]

-

Signal Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system or X-ray film.[8]

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total Akt. The p-Akt signal is then normalized to the total Akt signal.[8]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of LY294002.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of LY294002 or a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours.[6] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the LY294002 concentration to determine the IC50 for cell growth inhibition.

Advanced Target Identification: Chemical Proteomics

To comprehensively identify the direct molecular targets of LY294002 and uncover potential off-target effects, chemical proteomics strategies can be employed. This approach uses a modified version of the inhibitor to "fish out" its binding partners from a complex cellular lysate.

One such strategy involves immobilizing an analog of LY294002 (e.g., PI828) onto Sepharose beads. These beads are then used as bait to capture binding proteins from cell extracts. The captured proteins are subsequently identified using mass spectrometry.

Figure 3: Workflow for identifying protein targets of LY294002 using chemical proteomics.

This methodology has confirmed that LY294002 binds not only to class I PI3Ks but also to other kinases like mTOR and CK2, as well as novel targets not structurally related to the PI3K family.[8] These findings are crucial for a complete understanding of the compound's cellular effects.

Conclusion

LY294002 remains an invaluable pharmacological tool for investigating the PI3K/Akt/mTOR signaling pathway. Its well-characterized mechanism of action, coupled with established protocols for assessing its efficacy, allows researchers to confidently probe the roles of this critical pathway in health and disease. However, its off-target activities necessitate careful experimental design and interpretation of results. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in drug discovery and cell signaling research, facilitating robust and reproducible target validation studies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell viability assay [bio-protocol.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

LY292728: An In-Depth Technical Overview of a Potent Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY292728 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory signaling. This technical guide provides a comprehensive overview of the research applications of LY292728, detailing its mechanism of action, potential therapeutic uses, and the experimental protocols relevant to its study. The information is intended to support researchers and professionals in the field of drug development in understanding and potentially utilizing this compound in their work.

Introduction to LY292728

LY292728 is a synthetic molecule identified as a high-affinity antagonist for the leukotriene B4 receptor (BLT1). Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid and is a potent chemoattractant for neutrophils and other leukocytes, playing a crucial role in the inflammatory cascade. By blocking the LTB4 receptor, LY292728 effectively inhibits the downstream signaling pathways that lead to leukocyte activation, migration, and the amplification of inflammatory responses. This targeted action makes LY292728 a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory diseases.

Mechanism of Action: The Leukotriene B4 Signaling Pathway

Leukotriene B4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. LY292728 primarily targets the BLT1 receptor.

The binding of LTB4 to the BLT1 receptor, predominantly expressed on leukocytes such as neutrophils, monocytes, and eosinophils, initiates a cascade of intracellular events. This signaling is primarily mediated through Gαi and Gαq proteins, leading to:

-

Calcium Mobilization: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores.

-

Protein Kinase C (PKC) Activation: Elevated intracellular calcium and DAG activate PKC, which in turn phosphorylates numerous downstream targets involved in cellular activation.

-